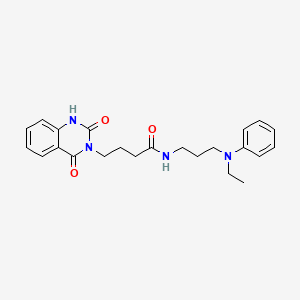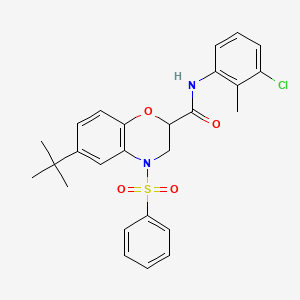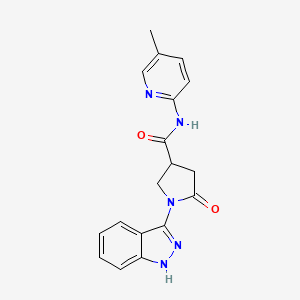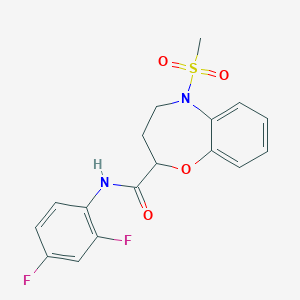
4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(phenyl)amino)propyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(PHENYL)AMINO]PROPYL}BUTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(PHENYL)AMINO]PROPYL}BUTANAMIDE typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the quinazolinone core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amide or quinazolinone moiety, using reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: The compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(PHENYL)AMINO]PROPYL}BUTANAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Similar compounds to 4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(PHENYL)AMINO]PROPYL}BUTANAMIDE include other quinazolinone derivatives such as:
- Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoate
- 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid These compounds share a similar quinazolinone core but differ in their substituents, which can lead to variations in their biological activity and applications. The uniqueness of 4-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(PHENYL)AMINO]PROPYL}BUTANAMIDE lies in its specific substituents, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C23H28N4O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]butanamide |
InChI |
InChI=1S/C23H28N4O3/c1-2-26(18-10-4-3-5-11-18)16-9-15-24-21(28)14-8-17-27-22(29)19-12-6-7-13-20(19)25-23(27)30/h3-7,10-13H,2,8-9,14-17H2,1H3,(H,24,28)(H,25,30) |
InChI Key |
XVFCDWMEBDOLJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227136.png)
![7-(3-chlorophenyl)-N-cyclohexyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11227144.png)
![methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11227166.png)
![N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)-2-propyl-2H-tetrazol-5-amine](/img/structure/B11227168.png)

![2-(2-Cyclopentylethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11227180.png)
![4-methoxy-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B11227182.png)
![N-(2-ethyl-6-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11227190.png)
![N'-[(E)-(2-chloro-7-methyl-3-quinolinyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11227200.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11227213.png)
![4-(benzyloxy)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11227221.png)

![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11227224.png)
